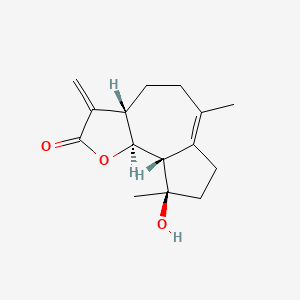

Micheliolide

Description

Properties

IUPAC Name |

(3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h11-13,17H,2,4-7H2,1,3H3/t11-,12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAFOWISVMOJY-PWNZVWSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2C3C(CC1)C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331787 | |

| Record name | MICHELIOLIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68370-47-8 | |

| Record name | Micheliolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68370-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MICHELIOLIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Micheliolide: A Technical Guide to Natural Sources and Isolation for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the natural sources of Micheliolide (MCL), detailed methodologies for its isolation, and an exploration of its molecular interactions with key signaling pathways.

Micheliolide, a sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer activities. This guide summarizes the current knowledge on its natural origins and provides detailed protocols for its extraction and purification, facilitating further research and development of this promising therapeutic agent.

Natural Sources of Micheliolide

Micheliolide is primarily isolated from plants belonging to the Magnoliaceae family. The principal species known to contain this compound are Magnolia grandiflora L., Michelia compressa (Maxim.) Sarg., and Michelia champaca L. The concentration of Micheliolide can vary depending on the plant species and the specific part of the plant utilized for extraction.

| Plant Species | Plant Part | Common Name |

| Magnolia grandiflora L. | Leaves, Seed Cones | Southern Magnolia |

| Michelia compressa (Maxim.) Sarg. | Heartwood, Leaves | Formosan Michelia |

| Michelia champaca L. | Flowers, Bark, Leaves | Champak |

While quantitative yield data for purified Micheliolide is not extensively reported in all literature, the crude extract yields can provide an initial indication of source viability. For instance, ethanolic extraction of the heartwood of Michelia compressa has been reported to yield a significant amount of crude extract from which Micheliolide can be further purified.

Experimental Protocols for Isolation and Purification

The isolation of Micheliolide from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed protocols based on established methodologies.

Protocol 1: Isolation of Micheliolide from Michelia compressa Heartwood

This protocol outlines the extraction and initial fractionation of compounds from the heartwood of Michelia compressa.

1. Extraction:

-

Air-dry and powder the heartwood of M. compressa (e.g., 10 kg).

-

Macerate the powdered material with ethanol (B145695) (e.g., 20 L) at room temperature for 24 hours. Repeat this process three times.

-

Combine the ethanolic extracts and concentrate them under reduced pressure to obtain a deep brown syrup (crude extract). A typical yield of crude extract from 10 kg of heartwood is approximately 720 g.[1]

-

Suspend the crude extract in water (e.g., 1 L) and partition it with chloroform (B151607) (e.g., 5 x 1 L) to separate the chloroform-soluble fraction.

-

Remove the solvent from the chloroform layer to yield the chloroform-soluble extract (approximately 245 g from the initial 720 g of crude extract).[1]

2. Chromatographic Purification:

-

Subject the chloroform-soluble extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol. The specific gradient will depend on the column dimensions and the precise composition of the extract and should be optimized using thin-layer chromatography (TLC) monitoring.

-

Collect the fractions and analyze them by TLC to identify those containing Micheliolide.

-

Combine the Micheliolide-rich fractions and subject them to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to obtain pure Micheliolide.

Protocol 2: General Protocol for Sesquiterpene Lactone Isolation from Flowers (Michelia champaca)

This protocol provides a general framework for the extraction and purification of sesquiterpene lactones like Micheliolide from flower material.

1. Extraction:

-

Dry the flowers in the shade and grind them into a coarse powder (e.g., 500 g).

-

Perform a Soxhlet extraction with petroleum ether for approximately 30 hours to remove non-polar compounds.

-

Dry the marc (the remaining solid material) and subsequently extract it with ethanol in a Soxhlet apparatus for about 28 hours.

-

Concentrate the ethanolic extract under vacuum to a syrupy consistency.

2. Purification:

-

The concentrated ethanolic extract can be further purified using silica gel column chromatography.

-

A typical elution strategy involves a stepwise gradient of ethyl acetate (B1210297) in petroleum ether, followed by pure ethyl acetate, and then mixtures of ethyl acetate and methanol.

-

Monitor the collected fractions by TLC to identify and isolate the fractions containing Micheliolide.

Signaling Pathways Modulated by Micheliolide

Micheliolide exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are crucial regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Micheliolide has been shown to inhibit this pathway through the following mechanism:

-

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.

-

Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.

-

This degradation allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

-

Micheliolide inhibits the phosphorylation of IκBα, thereby preventing its degradation.[2][3] This action keeps NF-κB in its inactive state in the cytoplasm, thus suppressing the inflammatory response.[2][3]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival, proliferation, and growth. Its dysregulation is often associated with cancer. Micheliolide has been found to suppress this pathway:

-

Growth factors activate PI3K, which then phosphorylates PIP2 to generate PIP3.

-

PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt.

-

Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.

-

Micheliolide has been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival pathway.[3] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.

Conclusion

Micheliolide is a natural product with significant therapeutic potential. This guide provides a foundational resource for researchers by consolidating information on its natural sources and offering detailed protocols for its isolation. The elucidation of its inhibitory effects on the NF-κB and PI3K/Akt signaling pathways provides a mechanistic basis for its observed anti-inflammatory and anticancer properties. Further research into optimizing isolation techniques and fully characterizing its pharmacological profile will be crucial for the development of Micheliolide-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Micheliolide attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

Micheliolide: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micheliolide, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-inflammatory, anticancer, and neuroprotective properties. Isolated from plants of the Michelia genus, this compound has demonstrated promising therapeutic potential in a variety of preclinical models. This technical guide provides an in-depth overview of Micheliolide's chemical structure, physicochemical properties, and its intricate mechanisms of action, with a focus on its modulation of key cellular signaling pathways. Detailed experimental protocols for assays crucial to understanding its biological activity are also provided to facilitate further research and development.

Chemical Structure and Identifiers

Micheliolide is classified as a guaianolide sesquiterpene lactone. Its chemical structure is characterized by a seven-membered ring fused to a five-membered ring, with an α-methylene-γ-lactone group, which is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | (3aS,9R,9aS,9bS)-9-hydroxy-6,9-dimethyl-3-methylidene-3a,4,5,7,8,9,9a,9b-octahydroazuleno[4,5-b]furan-2-one |

| CAS Number | 68370-47-8[1][2] |

| Molecular Formula | C₁₅H₂₀O₃[1][2] |

| Molecular Weight | 248.32 g/mol [1] |

| SMILES String | CC1=C2CC--INVALID-LINK--(O)[C@@H]2[C@H]2OC(=O)C(=C)[C@@H]2CC1[2] |

Physicochemical Properties

The physicochemical properties of Micheliolide are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Appearance | White to off-white powder | [3] |

| Melting Point | 131-133 °C | |

| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Insoluble in water. | [3] |

| Stability | More stable than its precursor, parthenolide, under both in vitro and in vivo conditions. Information on stability under varying pH and temperature is limited. |

Biological Activity and Mechanism of Action

Micheliolide exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key inflammatory and oncogenic signaling pathways.

Anti-inflammatory Effects

Micheliolide has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . Micheliolide directly targets and alkylates the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Anticancer Activity

The anticancer properties of Micheliolide have been demonstrated in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and include:

-

Inhibition of NF-κB: As a key regulator of cancer cell survival and proliferation, NF-κB inhibition by Micheliolide contributes significantly to its anticancer effects.

-

Modulation of the PI3K/Akt/mTOR Pathway: Micheliolide has been shown to suppress the activation of the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.

-

Activation of the MAPK Pathway: In some cancer contexts, Micheliolide can induce apoptosis by activating stress-activated protein kinase pathways, such as JNK and p38 of the MAPK family.

Neuroprotective Effects

Micheliolide has also demonstrated neuroprotective properties, suggesting its potential in treating neuroinflammatory and neurodegenerative diseases. Its ability to suppress neuroinflammation is linked to its inhibition of microglial activation and the subsequent release of inflammatory cytokines.

Key Signaling Pathways Modulated by Micheliolide

The biological activities of Micheliolide are underpinned by its interaction with several crucial intracellular signaling pathways.

NF-κB Signaling Pathway

Caption: Micheliolide's inhibition of the NF-κB signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Caption: Micheliolide's inhibitory effect on the PI3K/Akt/mTOR pathway.

MAPK Signaling Pathway

Caption: Micheliolide-induced activation of pro-apoptotic MAPK signaling.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of Micheliolide on NF-κB transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Lipofectamine 2000 or other transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Micheliolide stock solution (in DMSO)

-

TNF-α or other NF-κB activator

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM. Pre-treat the cells with various concentrations of Micheliolide for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (typically 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis of PI3K/Akt/mTOR and MAPK Pathways

Western blotting is employed to determine the effect of Micheliolide on the phosphorylation status of key proteins in these signaling pathways.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium

-

Micheliolide stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p38, anti-total-p38, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Micheliolide for the desired time period (e.g., 24 hours).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to remove cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

Micheliolide stands out as a promising natural product with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its well-defined chemical structure and multifaceted biological activities, centered on the modulation of critical signaling pathways, make it an attractive candidate for further drug development. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate its mechanisms of action and explore its full therapeutic utility. Future studies should focus on comprehensive stability profiling, in vivo efficacy in various disease models, and the development of optimized delivery systems to translate the preclinical promise of Micheliolide into clinical applications.

References

Micheliolide mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Micheliolide in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micheliolide (MCL) is a naturally occurring guaianolide sesquiterpene lactone found in plants of the Magnoliaceae family, such as Michelia compressa and Michelia champaca.[1][2][3] It can also be semi-synthesized from Parthenolide (PTL), a related compound, to overcome PTL's inherent instability and poor solubility.[1][4] MCL has garnered significant attention in oncology for its potent anti-inflammatory and anticancer properties.[1][2][3] It demonstrates a multi-faceted mechanism of action, targeting several critical pathways involved in cancer cell proliferation, survival, metabolism, and metastasis. Notably, MCL and its derivatives have shown efficacy against cancer stem cells, which are often responsible for tumor recurrence and therapeutic resistance.[1][5][6][7][8] This technical guide provides a comprehensive overview of the molecular mechanisms through which micheliolide exerts its antineoplastic effects, supported by experimental data and methodologies.

Core Mechanisms of Action in Cancer Cells

Micheliolide's anticancer activity is not attributed to a single target but rather to its ability to modulate a network of interconnected cellular processes. The primary mechanisms include the direct inhibition of key oncogenic signaling pathways, induction of overwhelming oxidative stress, promotion of programmed cell death, and reprogramming of cancer cell metabolism.

Inhibition of Pro-Survival Signaling Pathways

MCL directly interferes with several critical signaling cascades that cancer cells exploit for growth and survival.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[2][3][9] MCL exerts a potent inhibitory effect on this pathway.[3][8][10] The mechanism involves the direct alkylation of cysteine-38 on the p65 subunit of NF-κB, which prevents the transcription factor from binding to DNA and activating its downstream pro-survival target genes.[1] This inactivation suppresses the expression of proteins like cyclooxygenase-2 (COX-2), which is involved in glioma proliferation.[3]

-

JAK/STAT Signaling Pathway: The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are frequently hyperactivated in various malignancies, including gastric cancer and myeloproliferative neoplasms (MPNs).[11][12] MCL has been shown to be a direct inhibitor of this pathway.[2][13][14] Mechanistically, MCL forms a stable covalent bond with specific cysteine residues on both STAT3 and STAT5 proteins, which physically blocks their phosphorylation and subsequent activation.[13][14][15] In gastric cancer, MCL also reduces the expression of the upstream cytokine Interleukin-6 (IL-6), further preventing STAT3 activation.[1][11][16]

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. MCL has been shown to modulate PI3K/Akt signaling, contributing to its anticancer effects.[1][2][9][17] For instance, in doxorubicin-induced cardiotoxicity models, which share pathways relevant to cancer, MCL decreased the levels of phosphorylated Akt.[1][16] Its prodrug, DMAMCL, inhibits the PI3K/Akt pathway in hepatocellular carcinoma, leading to apoptosis and cell cycle arrest.[1]

-

EGFR-Akt-Bim Signaling Pathway: In pancreatic ductal adenocarcinoma (PDAC), the active metabolite of MCL, known as ACT001, exerts its antitumor effects by regulating the EGFR-Akt-Bim signaling pathway.[1][2][17] This modulation leads to an increase in the expression of the pro-apoptotic protein Bim, triggering cell death.[2][17]

Induction of Oxidative Stress and Immunogenic Cell Death

MCL disrupts the delicate redox balance within cancer cells, leading to cytotoxic levels of reactive oxygen species (ROS).

-

ROS Generation and Glutathione (B108866) Depletion: MCL treatment leads to a significant increase in intracellular ROS.[2][8][17] This is achieved in part by depleting glutathione (GSH), a key cellular antioxidant, which impairs mitochondrial function and pushes the cell towards apoptosis.[1][16]

-

Inhibition of Thioredoxin Reductase (TrxR): Selenoprotein thioredoxin reductase (TrxR) is a critical enzyme in the cellular redox system. MCL has been identified as a direct inhibitor of TrxR.[2][18] By targeting TrxR, MCL compromises the cell's ability to manage oxidative stress, which can enhance the efficacy of other treatments like radiotherapy.[1]

-

Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD): The accumulation of ROS triggered by MCL can lead to ER stress.[2][18] This ROS-mediated ER stress can, in turn, induce a specific form of apoptosis known as immunogenic cell death (ICD) in hepatocellular carcinoma.[18] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and HMGB1, and the exposure of calreticulin (B1178941) (CRT) on the cell surface.[18] These signals activate an antitumor immune response, engaging dendritic cells and T-lymphocytes to attack the tumor.[18]

Metabolic Reprogramming via PKM2 Activation

Cancer cells often rewire their metabolism, favoring aerobic glycolysis (the Warburg effect) to support rapid proliferation. Pyruvate kinase M2 (PKM2) is a key enzyme in this process, existing in a low-activity state in cancer cells.

-

Covalent Binding and Activation of PKM2: MCL is a first-in-class, natural product-derived activator of PKM2.[4][19] It selectively forms an irreversible covalent bond with cysteine residue 424 (C424) on PKM2.[4][19] This binding forces PKM2 to adopt its highly active tetrameric state.[1][4][19]

-

Reversal of the Warburg Effect: By locking PKM2 in its active form, MCL reverses the glycolytic reprogramming in cancer cells.[19] This reduces the production of biosynthetic precursors needed for cell growth. Furthermore, the activation of PKM2 decreases its translocation to the nucleus, where it acts as a transcriptional co-activator for pro-proliferative genes.[4][19] This dual action on PKM2's metabolic and non-metabolic functions significantly suppresses cancer cell growth, particularly in leukemia.[1][19]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of pathway inhibition, oxidative stress, and metabolic disruption is the induction of programmed cell death (apoptosis) and a halt in proliferation.

-

Apoptosis Induction: MCL is a potent inducer of apoptosis in a wide range of cancer cells, including those from leukemia, liver cancer, and glioma.[3][20][21] Apoptosis is triggered via the activation of the caspase cascade, evidenced by the cleavage and activation of caspase-3.[2][20][21] MCL also modulates the balance of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Mcl-1 while activating pro-apoptotic ones like Bax and Bak.[2] In some contexts, apoptosis proceeds through the classic cytochrome c-dependent pathway.[3]

-

Cell Cycle Arrest: The prodrug of MCL, Dimethylaminomicheliolide (DMAMCL), has been shown to induce cell cycle arrest in hepatocellular carcinoma and rhabdomyosarcoma cell lines, typically at the G2/M phase.[1][2] This arrest is associated with the downregulation of key cell cycle proteins such as cyclin B1.[2]

-

Actin Cytoskeleton Disruption: In liver cancer cells, MCL has been observed to perturb the F-actin cytoskeleton, an event that occurs prior to the induction of mitochondrial ROS and apoptosis.[20][21] This suggests that disruption of cytoskeletal integrity may be an additional mechanism contributing to its cytotoxic effects.[21]

Data Presentation: Effects of Micheliolide on Cancer Cells

The following tables summarize the observed effects and quantitative data from various studies on micheliolide's anticancer activity.

Table 1: Summary of Micheliolide's Mechanism of Action Across Cancer Types

| Cancer Type | Key Pathways/Targets Inhibited | Key Processes Induced | References |

| Leukemia (AML) | NF-κB, PKM2 (activated) | Apoptosis, ROS Generation, Metabolic Reprogramming | [1][2][4][7][8][19] |

| Glioblastoma/Glioma | NF-κB/COX-2, PKM2 (activated) | Apoptosis, Inhibition of Invasion | [1][3][4] |

| Hepatocellular Carcinoma | PI3K/Akt, TrxR | Apoptosis, ROS/ER Stress, Immunogenic Cell Death, G2/M Arrest | [1][2][18][20][21] |

| Gastric Cancer | IL-6/STAT3 | Apoptosis, Inhibition of Proliferation | [1][11][16] |

| Pancreatic Cancer (PDAC) | EGFR-Akt-Bim | Apoptosis, ROS Generation | [1][2][17] |

| Myeloproliferative Neoplasms | JAK/STAT3/STAT5 | Apoptosis, Inhibition of Cell Growth | [12][13][14][15] |

| Non-Small Cell Lung Cancer | - | Sensitization to Radiotherapy | [22] |

Table 2: Quantitative Effects of Micheliolide Treatment In Vitro

| Cell Line | Cancer Type | Treatment | Observed Effect | Reference |

| Huh7 | Liver Cancer | 30 µM MCL | Obvious induction of apoptosis (~6%) | [20] |

| U251MG | Glioma | 15 µM MCL | Significant induction of apoptosis (17.9% vs 2.7% in control) | [3] |

| UKE1, SET2 | Myeloproliferative Neoplasms | 5, 10, 20 µM MCL | Dose-dependent inhibition of STAT3 and STAT5 phosphorylation | [12] |

| KG1a | Acute Myelogenous Leukemia | MCL (concentration not specified) | Selective induction of apoptosis in AML stem cells | [8] |

| HL-60 Xenograft (Zebrafish) | Leukemia | 10 µg/mL DMAMCL | 56.44% proliferation inhibition; 58.10% migration inhibition | [4][19] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of micheliolide's mechanism of action.

Cell Viability and Proliferation Assays

-

Protocol (CCK8/MTT Assay):

-

Seed cancer cells (e.g., Huh7, U251MG) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Micheliolide (MCL) or its prodrug DMAMCL for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) group must be included.

-

After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK8) solution or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 1-4 hours at 37°C. For MTT, subsequently remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Analysis

-

Protocol (Annexin V/Propidium Iodide Flow Cytometry):

-

Plate cells and treat with desired concentrations of MCL for a specified time (e.g., 24 hours).

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

-

Protocol (for Pathway Protein Detection):

-

Treat cells with MCL as required.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples include antibodies against p-STAT3, STAT3, p-IκBα, IκBα, cleaved caspase-3, Bcl-2, Bax, and β-actin (as a loading control).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Model

-

Protocol (Mouse Model):

-

Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ Huh7 cells) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to a control group (vehicle) and a treatment group (MCL or DMAMCL, administered via intraperitoneal injection or oral gavage).

-

Administer treatment daily or on a specified schedule.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight every few days.

-

At the end of the experiment, euthanize the mice and excise the tumors for weighing, imaging, and further analysis (e.g., histology, Western blot).

-

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

Caption: MCL inhibits the NF-κB pathway by directly alkylating the p65 subunit.

Caption: MCL blocks the IL-6/STAT3 pathway via two distinct mechanisms.

Caption: MCL induces oxidative stress, leading to apoptosis and immunogenic cell death.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating MCL's anticancer potential.

References

- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]

- 2. Pharmacological potential of micheliolide: A focus on anti-inflammatory and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Micheliolide suppresses the viability, migration and invasion of U251MG cells via the NF-κB signaling pathway - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rochester researchers seek ‘direct hit’ on leukemic stem cells [rochester.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. oncotarget.com [oncotarget.com]

- 8. Antineoplastic effects and mechanisms of micheliolide in acute myelogenous leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Micheliolide attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Micheliolide inhibits gastric cancer growth in vitro and in vivo via blockade of the IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Micheliolide exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mednexus.org [mednexus.org]

- 15. Micheliolide exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mecheliolide elicits ROS-mediated ERS driven immunogenic cell death in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Product Micheliolide (MCL) Irreversibly Activates Pyruvate Kinase M2 and Suppresses Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Micheliolide Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Micheliolide Inhibits Liver Cancer Cell Growth Via Inducing Apoptosis And Perturbing Actin Cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Micheliolide Enhances Sensitivity of Lung Cancer Cells to Radiotherapy----Chinese Academy of Sciences [english.cas.cn]

The Potent Biological Activities of Guaianolide Sesquiterpene Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guaianolide sesquiterpene lactones, a significant class of naturally occurring compounds primarily found in the Asteraceae family, have garnered substantial attention for their diverse and potent biological activities.[1][2][3] These activities, ranging from anti-inflammatory and anticancer to antimicrobial and antiviral effects, position them as promising candidates for novel therapeutic agents.[1][4] This technical guide provides an in-depth exploration of the core biological activities of guaianolide sesquiterpene lactones, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

The therapeutic potential of these compounds is largely attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological nucleophiles, such as thiol groups in proteins, via Michael addition.[2][5] This reactivity allows them to modulate the function of key proteins involved in various cellular processes, including inflammation and cancer progression.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

A significant body of research has highlighted the potent cytotoxic effects of guaianolide sesquiterpene lactones against various cancer cell lines.[6][7] Their anticancer activity is often mediated through the induction of apoptosis, the programmed cell death that is frequently dysregulated in cancer.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various chlorinated guaianolide sesquiterpene lactones against several human cancer cell lines, demonstrating their potent growth-inhibitory effects.

| Compound | HL-60 (Leukemia) IC50 (µM) | U-937 (Leukemia) IC50 (µM) | U-937/Bcl-2 (Leukemia) IC50 (µM) | SK-MEL-1 (Melanoma) IC50 (µM) |

| Chlorohyssopifolin A | 5.9 ± 0.9 | 2.9 ± 1.2 | 1.7 ± 1.5 | 3.4 ± 0.6 |

| Chlorohyssopifolin B | 7.5 ± 1.5 | 9.2 ± 2.7 | 13.4 ± 3.7 | 11.5 ± 2.0 |

| Chlorohyssopifolin C | 4.1 ± 2.1 | 5.2 ± 2.5 | 1.2 ± 0.8 | 6.9 ± 0.9 |

| Chlorohyssopifolin D | 4.9 ± 1.8 | 3.9 ± 1.4 | 1.0 ± 0.6 | 7.6 ± 1.4 |

| Linichlorin A | 1.2 ± 0.6 | 1.9 ± 0.5 | 2.9 ± 1.8 | 3.6 ± 1.3 |

| Linichlorin C | 4.9 ± 1.7 | 5.0 ± 0.4 | 12.8 ± 1.9 | 10.5 ± 0.4 |

Data extracted from a study on chlorinated guaianolides.[7] Values are presented as mean ± SD.

Mechanism of Apoptosis Induction

Guaianolides induce apoptosis through the intrinsic pathway, which involves the release of cytochrome c from the mitochondria into the cytosol.[7][8] This event triggers a cascade of caspase activation, ultimately leading to the execution of cell death.[7] Key events in this process include:

-

Cytochrome c Release: Guaianolides promote the release of cytochrome c from the mitochondria.[7][8]

-

Caspase Activation: The release of cytochrome c leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[7]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[7][8]

Caption: Intrinsic Apoptosis Pathway Induced by Guaianolides.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, and guaianolide sesquiterpene lactones have demonstrated significant anti-inflammatory properties.[9][10] Their mechanism of action involves the inhibition of pro-inflammatory signaling pathways, thereby reducing the production of inflammatory mediators.

Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11][12][13] Guaianolides can inhibit NF-κB activation, often by directly alkylating specific cysteine residues on the p65 subunit of NF-κB, which prevents its binding to DNA and subsequent transcription of pro-inflammatory genes.[14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]

- 5. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sesquiterpenoid lactones as potential anti-cancer agents: an update on molecular mechanisms and recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guaianolides from Viguiera gardneri inhibit the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]

Micheliolide's Modulation of the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micheliolide (MCL), a naturally occurring sesquiterpene lactone, has garnered significant attention for its anti-inflammatory and anti-cancer properties. A growing body of evidence indicates that a key mechanism underlying these therapeutic effects is its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers and inflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the current understanding of how Micheliolide inhibits the PI3K/Akt pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that responds to various extracellular stimuli, such as growth factors and cytokines. The activation of this pathway initiates a series of downstream events that ultimately regulate fundamental cellular functions. Dysregulation of the PI3K/Akt pathway is implicated in the pathogenesis of numerous diseases, particularly cancer, where it promotes tumor cell survival, proliferation, and resistance to therapy.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B), to the cell membrane. This translocation allows for the phosphorylation and subsequent activation of Akt by other kinases. Once activated, Akt phosphorylates a multitude of downstream targets, thereby regulating their activity and influencing cellular fate.

Micheliolide as an Inhibitor of the PI3K/Akt Pathway

Scientific literature consistently demonstrates that Micheliolide exerts an inhibitory effect on the PI3K/Akt signaling pathway. Studies have shown that MCL treatment leads to a reduction in the phosphorylation of Akt, a key indicator of the pathway's inactivation.[1] This inhibitory action disrupts the downstream signaling cascade, leading to a variety of cellular responses, including the induction of apoptosis and the suppression of inflammatory responses.

The anti-inflammatory and anticancer activities of MCL have been linked to its ability to mitigate the activation of the PI3K/Akt pathway.[2] For instance, in neuroinflammatory contexts, Micheliolide has been shown to decrease the phosphorylation of Akt in BV-2 microglial cells.[1] Furthermore, a derivative of Micheliolide, dimethylaminomicheliolide (B10775126) (DMAMCL), has been observed to inactivate the PI3K/Akt pathway, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in hepatocellular carcinoma cells.[3]

Quantitative Data on the Effects of Micheliolide

The following tables summarize the quantitative data from various studies investigating the effects of Micheliolide on cell viability and apoptosis, which are key downstream consequences of PI3K/Akt pathway inhibition.

Table 1: IC50 Values of Micheliolide on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| UKE1 | Myeloproliferative Neoplasm | 12.72 ± 0.38 | Cell Viability | [4] |

| SET2 | Myeloproliferative Neoplasm | 9.08 ± 1.03 | Cell Viability | [4] |

Table 2: Effect of Micheliolide on Apoptosis in Hepatocellular Carcinoma (Huh7) Cells

| MCL Concentration (µM) | Apoptosis Rate (%) | Assay |

| 10 | 0.95 | Annexin V |

| 30 | ~6 | Annexin V |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of Micheliolide on the PI3K/Akt pathway.

Cell Culture and Treatment

-

Cell Lines: Various cancer cell lines can be used, such as hepatocellular carcinoma (e.g., Huh7), breast cancer (e.g., MCF-7), or leukemia cell lines.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Micheliolide Treatment: Micheliolide is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. The stock solution is then diluted in culture media to the desired final concentrations for treating the cells. A vehicle control (DMSO) should be included in all experiments.

Western Blot Analysis for Akt Phosphorylation

This protocol is a standard procedure to assess the phosphorylation status of Akt and other proteins in the PI3K/Akt pathway.

-

Cell Lysis:

-

After treatment with Micheliolide, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.

-

-

Gel Electrophoresis and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (e.g., anti-phospho-Akt Ser473) and an antibody for total Akt (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated Akt.

-

Apoptosis Assay using Annexin V Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Cell Preparation:

-

Treat cells with Micheliolide for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive and PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Visualizations

Signaling Pathway Diagram

Caption: Micheliolide's inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Diagram

Caption: Generalized workflow for studying Micheliolide's effects.

Conclusion and Future Directions

Micheliolide has emerged as a promising natural compound that effectively modulates the PI3K/Akt signaling pathway. Its ability to inhibit Akt phosphorylation leads to decreased cell survival and proliferation, and the induction of apoptosis in various cancer cell lines. The data presented in this guide underscore the therapeutic potential of Micheliolide and provide a framework for researchers to further investigate its mechanism of action.

Future research should focus on elucidating the direct molecular target of Micheliolide within the PI3K/Akt cascade. While the inhibition of Akt phosphorylation is established, the precise binding partner and the exact mechanism of inhibition remain to be fully characterized. Furthermore, comprehensive dose-response studies are needed to quantify the IC50 of Micheliolide specifically for PI3K or Akt inhibition. Such studies will be invaluable for the optimization of Micheliolide and its derivatives as potential clinical candidates for the treatment of cancers and inflammatory diseases characterized by aberrant PI3K/Akt signaling.

References

- 1. Micheliolide attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Micheliolide exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Micheliolide: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micheliolide (MCL), a naturally occurring guaianolide sesquiterpene lactone, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth overview of the discovery of micheliolide, with a particular focus on its efficient semi-synthesis from the more abundant precursor, parthenolide (B1678480) (PTL). Detailed experimental protocols for its synthesis, purification, and characterization are presented. Furthermore, this document elucidates the key biological activities of micheliolide and details the experimental methodologies to assess its impact on critical signaling pathways, including NF-κB, PI3K/Akt, and MAPK. Quantitative data on its biological efficacy are summarized in comprehensive tables, and its mechanisms of action are visualized through detailed signaling pathway diagrams.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse biological activities. Parthenolide (PTL), isolated from the plant Tanacetum parthenium, has been extensively studied for its therapeutic potential. However, its clinical utility has been hampered by its inherent instability. Micheliolide (MCL), which can be efficiently synthesized from parthenolide, exhibits greater stability while retaining, and in some cases enhancing, the therapeutic profile of its precursor. MCL has been shown to exert potent anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. This guide serves as a comprehensive resource for researchers interested in the synthesis and biological evaluation of micheliolide.

Semi-synthesis of Micheliolide from Parthenolide

The conversion of parthenolide to micheliolide is a facile and high-yielding process achieved through an acid-catalyzed intramolecular cyclization.

Experimental Protocol

Materials:

-

Parthenolide (PTL)

-

p-Toluenesulfonic acid (p-TsOH)

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc) and hexane (B92381) for chromatography

Procedure:

-

In a round-bottom flask, dissolve p-Toluenesulfonic acid in anhydrous dichloromethane to create "solution A".

-

In a separate flask, dissolve parthenolide in anhydrous dichloromethane to create "solution B".

-

Slowly add solution B dropwise to solution A with continuous stirring.

-

Allow the reaction mixture to stir at 20°C for 8 hours, followed by stirring at 25°C for 15 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure micheliolide.

Characterization Data

Table 1: Spectroscopic Data for Micheliolide

| Data Type | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.25 (d, J=3.6 Hz, 1H), 5.54 (d, J=3.2 Hz, 1H), 4.15 (t, J=9.6 Hz, 1H), 3.94 (t, J=9.2 Hz, 1H), 3.16-3.11 (m, 1H), 2.86-2.81 (m, 1H), 2.66-2.61 (m, 1H), 2.35-2.25 (m, 2H), 2.05-1.95 (m, 2H), 1.78 (s, 3H), 1.68 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.4, 149.8, 139.9, 133.8, 120.3, 85.2, 82.1, 51.8, 48.2, 40.7, 35.1, 29.8, 24.9, 19.8, 15.2 |

Note: NMR data are representative and may vary slightly based on instrumentation and solvent.

Caption: Experimental Workflow for the Synthesis of Micheliolide from Parthenolide.

Biological Activity and In Vitro Efficacy

Micheliolide has demonstrated significant cytotoxic activity against a range of cancer cell lines.

Table 2: In Vitro Cytotoxicity of Micheliolide (MCL) and its derivative DMAMCL against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| DMAMCL | HL-60 | Acute Myeloid Leukemia | 3.9 |

| DMAMCL | K562 | Chronic Myeloid Leukemia | 16.2 |

| DMAMCL | KG-1a | Acute Myeloid Leukemia | 10.5 |

| DMAMCL | SW1990 | Pancreatic Adenocarcinoma | 12.1 |

| DMAMCL | SH-SY5Y | Neuroblastoma | 8.7 |

| MCL | HeyA8 | Ovarian Cancer | 9.8 ± 2.2 |

| MCL | SKOV3 | Ovarian Cancer | 12.0 ± 2.1 |

| MCL | A2780/DDP | Ovarian Cancer (Cisplatin-resistant) | 12.8 ± 1.8 |

| DMAMCL | C6 | Glioma | 27.18 ± 1.89 |

| DMAMCL | U-87MG | Glioblastoma | 20.58 ± 1.61 |

Modulation of Key Signaling Pathways

Micheliolide exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Micheliolide has been shown to inhibit this pathway.

Caption: Inhibition of the NF-κB Signaling Pathway by Micheliolide.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Micheliolide has been demonstrated to suppress the activation of this pathway.

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Micheliolide.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Micheliolide has been shown to modulate this pathway.

Caption: Modulation of the MAPK Signaling Pathway by Micheliolide.

Experimental Protocols for Signaling Pathway Analysis

Western Blot Analysis

Objective: To determine the effect of micheliolide on the protein expression and phosphorylation status of key components of the NF-κB, PI3K/Akt, and MAPK signaling pathways.

Materials:

-

Cancer cell line of interest

-

Micheliolide (MCL)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of micheliolide or vehicle control (DMSO) for the desired time points.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein samples to equal concentrations, mix with Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and then to the loading control.

Conclusion

Micheliolide represents a promising therapeutic candidate with well-documented anti-inflammatory and anticancer activities. Its favorable stability profile compared to its precursor, parthenolide, and its multifaceted mechanism of action involving the modulation of key signaling pathways, make it a compelling subject for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to synthesize, characterize, and evaluate the biological effects of micheliolide, thereby facilitating its continued development as a potential therapeutic agent.

Micheliolide: A Deep Dive into its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Micheliolide (MCL), a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying MCL's therapeutic potential, presenting key quantitative data, detailed experimental protocols, and visual representations of its multifaceted engagement with inflammatory signaling cascades.

Core Mechanisms of Action

Micheliolide exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets. Primarily, it is recognized for its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[1][2] Furthermore, MCL has been shown to interfere with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, and the NLRP3 inflammasome.[3][4][5][6] Its anti-inflammatory prowess is also attributed to its capacity to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the efficacy of Micheliolide in modulating key inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Micheliolide

| Cell Line | Inflammatory Stimulus | Micheliolide Concentration | Measured Parameter | Inhibition/Effect | Reference |

| Raw264.7 Macrophages | LPS (100 ng/mL) | 1-10 µM | IL-6 Production | Dose-dependent inhibition | [7] |

| Raw264.7 Macrophages | LPS (100 ng/mL) | 1-10 µM | TNF-α Production | Dose-dependent inhibition | [7] |

| Raw264.7 Macrophages | LPS (100 ng/mL) | 1-10 µM | MCP-1 Production | Dose-dependent inhibition | [7] |

| BV2 Microglia | LPS | Not specified | iNOS Expression | Significant repression | [8] |

| BV2 Microglia | LPS | Not specified | COX-2 Expression | Significant repression | [8] |

| BV2 Microglia | LPS | Not specified | TNF-α Induction | Significant repression | [8] |

| BV2 Microglia | LPS | Not specified | IL-6 Induction | Significant repression | [8] |

| Human Cancer Cell Lines (MDA-MB-468, AGS, HCT116, Hela, MDA-MB-231) | Not applicable | IC50: 1.76-16.11 µM | Cytotoxicity | Potent activity | [9] |

| HEK293T cells | Not specified | IC50: 8.95 µM | NF-κB Transcriptional Activity | Potent inhibition | [9] |

| UKE1 and SET2 cells | Not applicable | 5-40 µM | Cell Viability | Dose-dependent reduction | [10] |

Table 2: In Vivo Anti-inflammatory Effects of Micheliolide

| Animal Model | Condition | Micheliolide Dosage | Key Findings | Reference |

| Acute Peritonitis Mouse Model | LPS Challenge | 20 mg/kg | Reduced serum levels of IL-6, TNF-α, IL-1β, MCP-1, IFN-β, and IL-10 | [7] |

| Alzheimer's Disease Mouse Model | 5xFAD mice | Not specified | Reduced neuroinflammation and improved cognitive function | [3] |

| db/db Mice | Hepatic Steatosis | Not specified | Attenuated inflammatory responses and lipid accumulation in the liver | [4] |

| Jak2V617F Knock-in Mice | Myeloproliferative Neoplasms | Not specified | Enhanced efficacy of ruxolitinib (B1666119) in reducing splenomegaly and cytokine production | [10] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Micheliolide.

Caption: Micheliolide's inhibition of the NF-κB signaling pathway.

Caption: Micheliolide's modulation of the PI3K/Akt signaling pathway.

Caption: Micheliolide's interference with the IL-6/STAT3 signaling pathway.

Caption: Micheliolide's inhibitory effect on the NLRP3 inflammasome activation.

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the literature on Micheliolide's anti-inflammatory properties.

Cell Culture and Treatment

-

Cell Lines: Raw264.7 (murine macrophage), BV2 (murine microglia), HEK293T (human embryonic kidney), UKE1 and SET2 (human myeloproliferative neoplasm cell lines) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Micheliolide Treatment: MCL is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations (ranging from 1 µM to 50 µM).

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) at concentrations around 100 ng/mL is a common stimulus to induce an inflammatory response in macrophage and microglial cell lines.[7]

Western Blot Analysis

-

Objective: To determine the protein expression levels of key signaling molecules (e.g., p-IκBα, IκBα, p-p65, p65, p-Akt, Akt, p-STAT3, STAT3, NLRP3, Caspase-1).

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α, MCP-1) in cell culture supernatants or serum.[7]

-

Protocol:

-

Sample Collection: Cell culture supernatants or serum samples are collected after experimental treatments.

-

Assay Procedure: The ELISA is performed according to the manufacturer's instructions for the specific cytokine kit. This typically involves adding samples to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate solution, and a stop solution.

-

Data Analysis: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The cytokine concentrations are calculated based on a standard curve.

-

In Vivo Animal Studies

-

Animal Models: Various mouse models are used to investigate the in vivo efficacy of MCL, including LPS-induced acute peritonitis, 5xFAD for Alzheimer's disease, db/db for hepatic steatosis, and Jak2V617F knock-in for myeloproliferative neoplasms.[3][4][7][10]

-

Administration: MCL is typically administered via intraperitoneal injection or oral gavage. Dosages can vary, with a common example being 20 mg/kg for in vivo studies.[7]

-

Outcome Measures: Efficacy is assessed through various measures, including survival rates, serum cytokine levels, histological analysis of tissues, and behavioral tests for neurological models.

Conclusion

Micheliolide presents a compelling profile as a potent anti-inflammatory agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the NF-κB, PI3K/Akt, and STAT3 pathways, along with the NLRP3 inflammasome, underscores its potential for the development of novel therapeutics for a range of inflammatory diseases. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for further research and development in this promising area.

References

- 1. Frontiers | Sesquiterpene lactones and cancer: new insight into antitumor and anti-inflammatory effects of parthenolide-derived Dimethylaminomicheliolide and Micheliolide [frontiersin.org]

- 2. Micheliolide suppresses LPS-induced neuroinflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Micheliolide attenuates neuroinflammation to improve cognitive impairment of Alzheimer's disease by inhibiting NF-κB and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Micheliolide alleviates hepatic steatosis in db/db mice by inhibiting inflammation and promoting autophagy via PPAR-γ-mediated NF-кB and AMPK/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Micheliolide inhibits gastric cancer growth in vitro and in vivo via blockade of the IL-6/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micheliolide exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Micheliolide inhibits LPS-induced inflammatory response and protects mice from LPS challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Micheliolide suppresses LPS-induced neuroinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Micheliolide exerts effects in myeloproliferative neoplasms through inhibiting STAT3/5 phosphorylation via covalent binding to STAT3/5 proteins - PMC [pmc.ncbi.nlm.nih.gov]

Micheliolide as a Selective Activator of Pyruvate Kinase M2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate (B1213749) Kinase M2 (PKM2) is a pivotal enzyme in cancer metabolism, primarily existing in a low-activity dimeric state that favors anabolic processes essential for tumor growth. The activation of PKM2 to its highly active tetrameric form represents a promising therapeutic strategy to reprogram cancer cell metabolism and inhibit proliferation. Micheliolide (MCL), a natural sesquiterpene lactone, has been identified as a potent and selective covalent activator of PKM2. This technical guide provides an in-depth overview of the mechanism of action of Micheliolide, quantitative data on its activation of PKM2, and detailed protocols for key experimental assays to study this interaction.

Mechanism of Action

Micheliolide selectively and irreversibly activates PKM2 through a covalent binding mechanism. The key features of this interaction are:

-

Covalent Modification : MCL contains a reactive α-methylene-γ-lactone moiety that acts as a Michael acceptor. It forms a covalent bond with the cysteine residue at position 424 (C424) of the PKM2 protein.[1][2][3][4][5]

-

Selectivity : The selectivity of MCL for PKM2 over its isoform PKM1 is attributed to the fact that PKM1 does not possess a cysteine residue at the analogous position.[1][2][3][4][5]

-

Allosteric Activation : The covalent binding of MCL at the C424 residue, located at the interface between PKM2 dimers, induces a conformational change that promotes the formation of the stable and highly active tetrameric form of the enzyme.[1][2][5]

-

Inhibition of Non-Metabolic Functions : By locking PKM2 in its active tetrameric state, MCL inhibits post-translational modifications such as the acetylation of lysine (B10760008) 433 (K433).[1][2][4] This acetylation is associated with the translocation of dimeric PKM2 to the nucleus, where it acts as a protein kinase and transcriptional co-activator to promote cell proliferation.[1][2][4] Consequently, MCL treatment reduces the nuclear accumulation of PKM2.[1]

Quantitative Data

The activation of recombinant human PKM2 (rPKM2) by Micheliolide has been quantified and compared to other known activators. The irreversible nature of the covalent bond contributes to its high potency.

| Compound | Parameter | Value | Notes |

| Micheliolide (MCL) | AC50 | 6 nM | Half-maximal activating concentration for rPKM2.[1] |

| TEPP-46 (Control) | AC50 | 92 nM | A known reversible, allosteric activator of PKM2.[1] |

| Biotin-MCL | Ki | 0.05 µM | Initial non-covalent binding affinity.[1] |

| Biotin-MCL | kact | 0.031 min-1 | Rate of irreversible covalent modification.[1] |

| Biotin-MCL | kact/Ki | 1.03 x 104 M-1s-1 | Overall efficiency of binding and activation.[1] |

Table 1: Quantitative Activation and Binding Parameters for Micheliolide and PKM2.

The prodrug Dimethylaminomicheliolide (DMAMCL) has been developed to improve bioavailability and exhibits potent anti-cancer effects in various cell lines.[1][2] In a zebrafish xenograft model with human leukemia HL-60 cells, DMAMCL at 10 µg/mL showed significant inhibition of tumor cell proliferation (56.44%) and migration (58.10%).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between Micheliolide and PKM2.

Pyruvate Kinase Activity Assay (LDH-Coupled)

This continuous spectrophotometric assay measures PKM2 activity by coupling the production of pyruvate to the lactate (B86563) dehydrogenase (LDH)-mediated oxidation of NADH.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Recombinant human PKM2 (rPKM2)

-

Micheliolide (MCL) or other test compounds

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a master mix containing Assay Buffer, 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and 8-10 units/well of LDH.

-

Dispense 190 µL of the master mix into each well of the 96-well plate.

-

Add 5 µL of MCL (at various concentrations, prepared in DMSO and diluted in Assay Buffer) or vehicle control (DMSO in Assay Buffer) to the respective wells.

-

Pre-incubate the plate at room temperature for 50 minutes to allow for compound-enzyme interaction.[3]

-

Initiate the reaction by adding 5 µL of rPKM2 solution (final concentration ~20 nM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20-40 minutes, taking readings every 30-60 seconds.

-

Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.

-

Plot the reaction velocity against the MCL concentration and fit the data to a dose-response curve to determine the AC50 value.

Covalent Binding Site Identification (LC-MS/MS)

This protocol outlines the method to identify the specific amino acid residue of PKM2 that is covalently modified by MCL.

Materials:

-

Recombinant human PKM2 (rPKM2)

-

Micheliolide (MCL)

-

DTT (Dithiothreitol)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Incubation: Incubate rPKM2 (e.g., 1 mg/mL) with a 5-10 fold molar excess of MCL (or DMSO as a control) in a suitable buffer (e.g., PBS) for 60 minutes at room temperature.[1]

-

Denaturation and Reduction: Denature the protein sample in 8 M urea (B33335). Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylation: Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Digestion: Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction column.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-